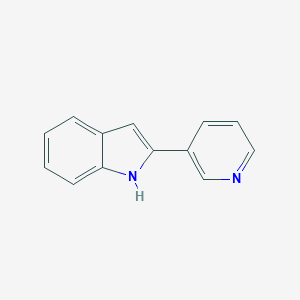

2-(piridin-3-il)-1H-indol

Descripción general

Descripción

2-Pyridin-3-yl-1H-indole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyridin-3-yl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-3-yl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antifibrótica

Se diseñó, sintetizó y evaluó la actividad biológica de una serie de nuevos derivados de 2-(piridin-2-il) pirimidina contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Se encontró que estos compuestos presentaban mejores actividades antifibróticas que Pirfenidona y Bipy55′DC .

Perfiles farmacocinéticos

Se evaluaron los perfiles farmacocinéticos de los nuevos derivados de piridin-3-il-pirimidin-2-il-aminofenil-amida. Estos derivados se sintetizaron mediante dos métodos, a saber, utilizando trimetilamina como método clásico y utilizando nanopartículas de óxido de magnesio .

Actividad anticancerígena

Estos derivados mostraron una mayor actividad citotóxica que el fármaco de referencia (es decir, imatinib). Además, el compuesto IIB da valores de IC50 diez veces más bajos (0,229 μM) que imatinib (2,479 μM) cuando se prueba contra líneas celulares de cáncer de pulmón (A549) empleando el ensayo MTT .

Actividad antibacteriana y antifúngica

Los derivados mostraron actividad antibacteriana y antifúngica contra especies bacterianas acuáticas especializadas, especies Gram-positivas y Gram-negativas, y especies fúngicas. Las propiedades antibacterianas y antifúngicas de los derivados fueron más altas que algunos fármacos .

Actividad antioxidante

La propiedad antioxidante de los derivados se estudió utilizando el método DPPH (2,2-difenilpicrilhidrazilo), y los resultados mostraron que el valor de IC50 evaluado estaba cerca del valor de IC50 del ácido ascórbico (4,45–4,83 μg/mL) .

Síntesis de compuestos heterocíclicos

El compuesto puede utilizarse en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit enzymes such as α-amylase . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Related compounds have been shown to affect the α-amylase pathway . Inhibition of α-amylase can slow down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

A study on similar compounds has evaluated their pharmacokinetic profiles .

Result of Action

Compounds with similar structures have demonstrated excellent biological activity, such as antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi .

Action Environment

The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied, showing excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Actividad Biológica

2-Pyridin-3-yl-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused with an indole structure, which is known for its potential therapeutic applications. This article reviews the biological activity of 2-Pyridin-3-yl-1H-indole, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

2-Pyridin-3-yl-1H-indole can be characterized by its unique structural features:

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 172.20 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Crystalline solid |

The biological activity of 2-Pyridin-3-yl-1H-indole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. The inhibition of this enzyme can be beneficial in managing diabetes by reducing glucose absorption.

- Receptor Binding : Studies indicate that compounds with structural similarities to 2-Pyridin-3-yl-1H-indole exhibit specific binding affinities towards serotonin receptors, which are implicated in mood regulation and could be targeted for antidepressant therapies.

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Biological Activities

Research findings highlight several biological activities associated with 2-Pyridin-3-yl-1H-indole:

Anticancer Activity

A notable study demonstrated that derivatives of indole compounds, including those similar to 2-Pyridin-3-yl-1H-indole, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation pathways like PI3K/Akt signaling .

Neuroprotective Effects

In vitro studies have suggested that 2-Pyridin-3-yl-1H-indole may possess neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidiabetic Effects

The compound has been evaluated for its antidiabetic potential through α-amylase inhibition assays. The results indicated that it could effectively lower blood sugar levels by inhibiting carbohydrate digestion.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-Pyridin-3-yl-1H-indole:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that derivatives similar to 2-Pyridin-3-yl-1H-indole displayed significant inhibition zones against both Staphylococcus aureus and Escherichia coli, affirming their potential as antimicrobial agents.

- Cytotoxicity Assays : Research involving cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. These findings suggest that modifications to the indole structure can enhance biological activity .

Propiedades

IUPAC Name |

2-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWAJWXWMMNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345736 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15432-24-3 | |

| Record name | 2-Pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.